molecular formula C11H17NO3 B2797386 Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate CAS No. 727383-48-4

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Cat. No.: B2797386
CAS No.: 727383-48-4
M. Wt: 211.261
InChI Key: YRPHQFNJRONNNY-VQHVLOKHSA-N
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Description

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethyl acrylate is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate ethyl 2-(cyclopropanecarbonyl)acrylate.

    Step 2: The intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)acrylate
  • Cyclopropanecarbonyl chloride
  • Dimethylaminoethyl methacrylate

Uniqueness

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the presence of both the cyclopropanecarbonyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound features a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety. This unique structure contributes to its biochemical interactions and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic polymers and suggests potential use as an antimicrobial agent.
  • Enzyme Interactions : this compound may interact with various enzymes, influencing metabolic pathways and potentially serving as a lead compound for further drug development.

Antimicrobial Studies

In a study examining the antimicrobial properties of related compounds, it was found that this compound exhibited significant activity against various bacterial strains. The compound's ability to disrupt membrane integrity was highlighted, indicating its potential as an antibiotic candidate.

Case Studies

  • Bacterial Cell Membrane Disruption : A study demonstrated that compounds with similar structures effectively disrupted the integrity of bacterial membranes, leading to increased susceptibility to environmental stressors. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.
  • Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, impacting metabolic processes. This property suggests its utility in drug design aimed at metabolic disorders .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialDisrupts bacterial cell membranes
Enzyme InteractionModulates enzyme activity
Potential Drug CandidateInfluences metabolic pathways

Properties

IUPAC Name

ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHQFNJRONNNY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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